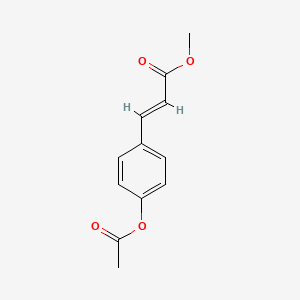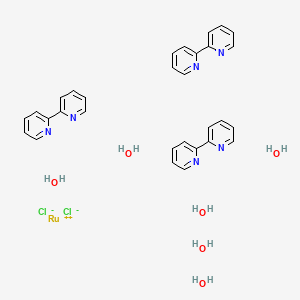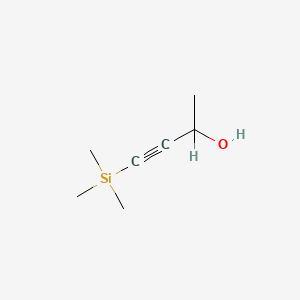
p-Coumarate, methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Coumarate, methyl is a derivative of coumaric acid, a naturally occurring phenolic compound found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications. The acetylation and methylation of coumaric acid enhance its stability and bioavailability, making it a valuable compound for further studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetylated methyl coumarate typically involves the esterification of coumaric acid followed by acetylation. One common method is to react coumaric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl coumarate. The methyl coumarate is then acetylated using acetic anhydride and a base, such as pyridine, to yield acetylated methyl coumarate .
Industrial Production Methods
Industrial production of acetylated methyl coumarate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and solvents is optimized to maximize yield and minimize waste. Purification steps, such as distillation and recrystallization, are employed to obtain high-purity acetylated methyl coumarate .
Analyse Des Réactions Chimiques
Types of Reactions
p-Coumarate, methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated coumarates and other substituted derivatives.
Applications De Recherche Scientifique
p-Coumarate, methyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of fragrances, flavorings, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetylated methyl coumarate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can modulate the expression of genes related to oxidative stress and inflammation, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl p-coumarate: A closely related compound with similar biological activities.
Methyl cinnamate: Another derivative with comparable properties but different structural features.
p-Coumaric acid: The parent compound from which acetylated methyl coumarate is derived.
Uniqueness
p-Coumarate, methyl is unique due to its enhanced stability and bioavailability compared to its parent compound, p-coumaric acid. The acetylation and methylation modifications improve its solubility and make it more suitable for various applications in research and industry .
Propriétés
Numéro CAS |
55226-78-3 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
methyl (E)-3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12O4/c1-9(13)16-11-6-3-10(4-7-11)5-8-12(14)15-2/h3-8H,1-2H3/b8-5+ |
Clé InChI |
IVNWLXAJTPUMJK-VMPITWQZSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)OC |
SMILES isomérique |
CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)OC |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1225481.png)

![N-[(3-chloro-4-fluoroanilino)-oxomethyl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1225487.png)
![N'-[4-(1-adamantyl)-2-thiazolyl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B1225488.png)
![[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1225490.png)
![2-(1,3-Benzodioxol-5-yl)-5-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methylthio]-1,3,4-oxadiazole](/img/structure/B1225491.png)

![N-[[4-(4-nitrophenyl)-1-piperazinyl]-sulfanylidenemethyl]butanamide](/img/structure/B1225493.png)

![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-2-methyl-5-(trifluoromethyl)-3-pyrazolyl]urea](/img/structure/B1225496.png)
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(2-chloro-5-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225499.png)
